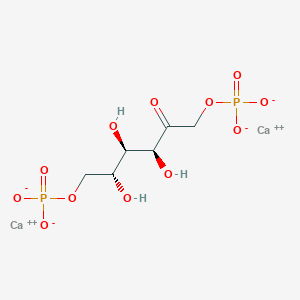
2-Chloro-1-hydroxyhexan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-hydroxyhexan-3-one is a chemical compound with the molecular formula C6H11ClO2. It is a colorless liquid that is commonly used in scientific research for its various properties and applications. In
Mécanisme D'action
The mechanism of action of 2-Chloro-1-hydroxyhexan-3-one is not well understood. However, it is believed to act as an alkylating agent, which means that it can add an alkyl group to a molecule. This can result in changes to the structure and function of the molecule, which can have various effects on biological systems.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Chloro-1-hydroxyhexan-3-one are not well understood. However, it is believed to have various effects on biological systems, including the inhibition of enzymes and the disruption of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-Chloro-1-hydroxyhexan-3-one in lab experiments is its ability to act as a chiral reagent, which can be useful in the synthesis of chiral compounds. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the use of 2-Chloro-1-hydroxyhexan-3-one in scientific research. One possible direction is the development of new synthetic methods for the compound, which could improve its yield and purity. Another possible direction is the exploration of its potential applications in medicine, such as in the development of new drugs or therapies. Additionally, further research is needed to better understand the mechanism of action and biochemical and physiological effects of the compound.
Méthodes De Synthèse
2-Chloro-1-hydroxyhexan-3-one can be synthesized through the reaction of 2-chloroacetyl chloride with 1,6-hexanediol in the presence of a base such as triethylamine. This reaction results in the formation of 2-Chloro-1-hydroxyhexan-3-one with a yield of approximately 70%.
Applications De Recherche Scientifique
2-Chloro-1-hydroxyhexan-3-one is commonly used in scientific research for its various properties and applications. It is used as a reagent in organic synthesis, particularly in the synthesis of chiral compounds. It is also used as a starting material for the synthesis of other chemicals, such as 2-chloro-1,3-dimethylimidazolinium chloride.
Propriétés
Numéro CAS |
157474-45-8 |
|---|---|
Nom du produit |
2-Chloro-1-hydroxyhexan-3-one |
Formule moléculaire |
C6H11ClO2 |
Poids moléculaire |
150.6 g/mol |
Nom IUPAC |
2-chloro-1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H11ClO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4H2,1H3 |
Clé InChI |
WHSGLNPIAHRFOB-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C(CO)Cl |
SMILES canonique |
CCCC(=O)C(CO)Cl |
Synonymes |
3-Hexanone, 2-chloro-1-hydroxy- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



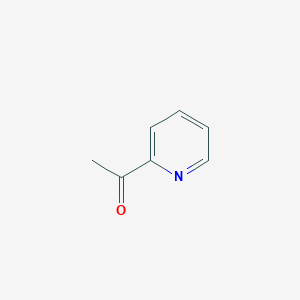
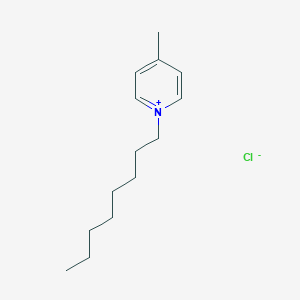
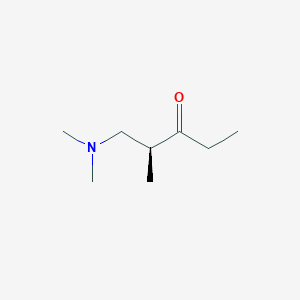
![(1r)-4-Heptadecyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B122197.png)
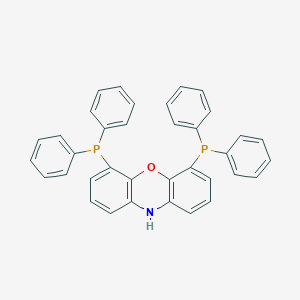

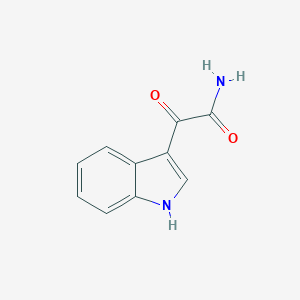
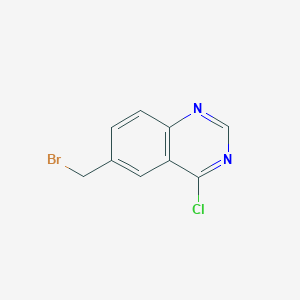
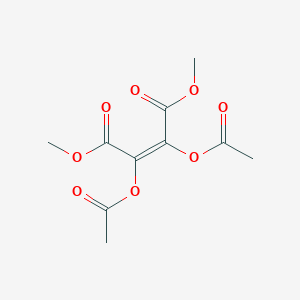
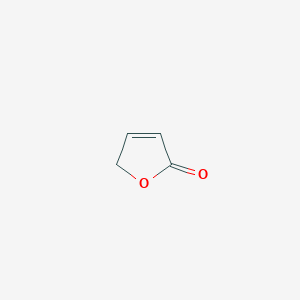
![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)
